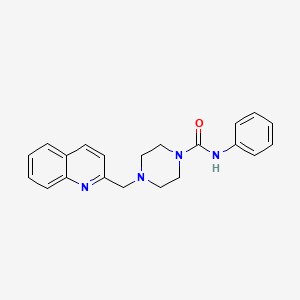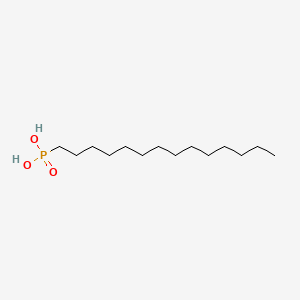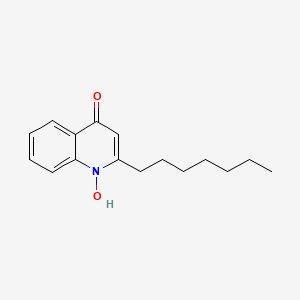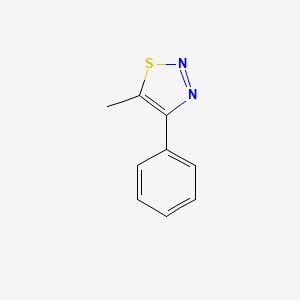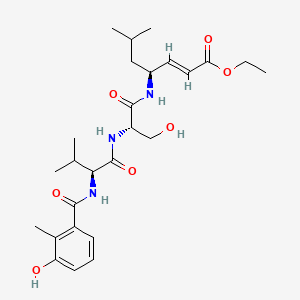
HMB-Val-Ser-Leu-VE
Übersicht
Beschreibung
HMB-Val-Ser-Leu-VE is a tripeptide-based compound bearing a C-terminal vinyl ester. It is known for its potent and selective inhibition of the trypsin-like activity of the 20S proteasome. The compound has shown significant potential in scientific research, particularly in the fields of biochemistry and molecular biology .
Wissenschaftliche Forschungsanwendungen
HMB-Val-Ser-Leu-VE has a wide range of applications in scientific research:
Biochemistry: Used as a tool to study proteasome activity and protein degradation pathways.
Molecular Biology: Employed in experiments to understand the role of proteasomes in cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting proteasome activity in cancer cells.
Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications .
Wirkmechanismus
HMB-Val-Ser-Leu-VE exerts its effects by irreversibly inhibiting the trypsin-like activity of the 20S proteasome. The compound binds to the active site of the proteasome, preventing the degradation of intracellular proteins. This inhibition leads to the accumulation of abnormal proteins, which can induce apoptosis in cancer cells .
Biochemische Analyse
Biochemical Properties
HMB-Val-Ser-Leu-VE acts as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . The 20S proteasome is a 700 kDa, cylinder-shaped protease with multiple catalytic centers within the ubiquitin-proteasome pathway and plays an important role in the selective degradation of intracellular proteins .
Cellular Effects
In two colon-carcinoma cell lines (COO115, HCT116), this compound was nontoxic and did not affect cell proliferation . In HLA-A2 positive lymphoblastoid cells, this compound caused a dose-dependent increase of CLG-specific killing, suggesting that this compound favored the generation and presentation of immunogenic peptides presented by MHC class I molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a potent and selective inhibitor of the trypsin-like activity of the 20S proteasome . This inhibition is achieved through the compound’s interaction with the proteasome’s catalytic centers, leading to the selective degradation of intracellular proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of HMB-Val-Ser-Leu-VE involves the coupling of N-(3-hydroxy-2-methylbenzoyl)-L-valine with N-[(1S,2E)-4-ethoxy-1-(2-methylpropyl)-4-oxo-2-butenyl]-L-serinamide. The reaction is typically carried out under mild conditions to preserve the integrity of the vinyl ester group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a crystalline solid .
Analyse Chemischer Reaktionen
Types of Reactions
HMB-Val-Ser-Leu-VE primarily undergoes hydrolysis and oxidation reactions. The vinyl ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate
Major Products
Hydrolysis: Formation of the corresponding carboxylic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- HMB-Leu-Leu-Leu-VE
- Z-Val-Ser-Leu-VE
Uniqueness
HMB-Val-Ser-Leu-VE is unique due to its high selectivity and potency in inhibiting the trypsin-like activity of the 20S proteasome. Compared to similar compounds, it has a lower IC50 value, indicating greater efficacy at lower concentrations .
Eigenschaften
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-3-hydroxy-2-[[(2S)-2-[(3-hydroxy-2-methylbenzoyl)amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-methylhept-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N3O7/c1-7-36-22(32)12-11-18(13-15(2)3)27-25(34)20(14-30)28-26(35)23(16(4)5)29-24(33)19-9-8-10-21(31)17(19)6/h8-12,15-16,18,20,23,30-31H,7,13-14H2,1-6H3,(H,27,34)(H,28,35)(H,29,33)/b12-11+/t18-,20+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKMRGLFGXKLJC-VOSPOJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)C1=C(C(=CC=C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



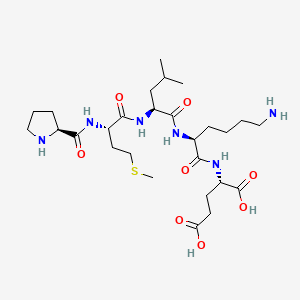

![2-[(2,6-Dioxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B1662973.png)
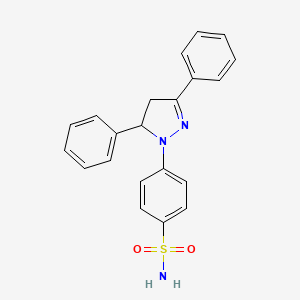
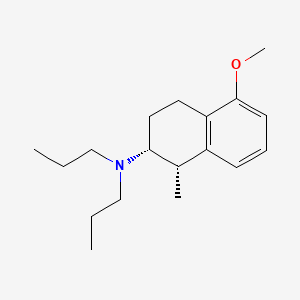
![5-[(6r)-5-Ethanoyl-4-Methyl-2-Oxidanylidene-3-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyrimidin-6-Yl]pyridine-2-Carbonitrile](/img/structure/B1662980.png)
